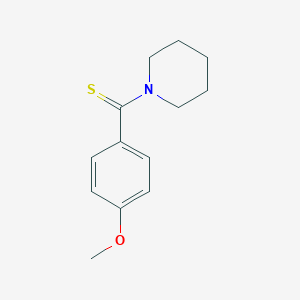
1-(4-Methoxybenzothioyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzothioyl)piperidine, also known as MBTBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBTBP is a piperidine derivative that has been found to possess various biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 1-(4-Methoxybenzothioyl)piperidine is not fully understood. However, it has been proposed that 1-(4-Methoxybenzothioyl)piperidine acts on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been suggested that 1-(4-Methoxybenzothioyl)piperidine may act as an antioxidant and protect against oxidative stress.
Biochemical And Physiological Effects
1-(4-Methoxybenzothioyl)piperidine has been found to possess various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. 1-(4-Methoxybenzothioyl)piperidine has also been found to possess anticonvulsant properties and can protect against seizures induced by various agents. Additionally, 1-(4-Methoxybenzothioyl)piperidine has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-Methoxybenzothioyl)piperidine in lab experiments is its ability to modulate neurotransmitter activity, making it a potential candidate for the treatment of neurological disorders. However, one limitation is the lack of clinical studies on the safety and efficacy of 1-(4-Methoxybenzothioyl)piperidine in humans.
Future Directions
There are several future directions for the research of 1-(4-Methoxybenzothioyl)piperidine. One area of interest is the development of 1-(4-Methoxybenzothioyl)piperidine analogs with improved pharmacological properties. Another direction is the investigation of the potential use of 1-(4-Methoxybenzothioyl)piperidine in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, the safety and efficacy of 1-(4-Methoxybenzothioyl)piperidine in humans need to be further studied to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(4-Methoxybenzothioyl)piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It possesses various biochemical and physiological effects and has been studied for its potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 1-(4-Methoxybenzothioyl)piperidine and to determine its safety and efficacy in humans.
Synthesis Methods
1-(4-Methoxybenzothioyl)piperidine can be synthesized using a multi-step process starting with 4-methoxybenzaldehyde. The first step involves the reaction of 4-methoxybenzaldehyde with thionyl chloride to form 4-methoxybenzoyl chloride. This is followed by the reaction of 4-methoxybenzoyl chloride with piperidine to form 4-methoxybenzoylpiperidine. Finally, the thioamide group is introduced by reacting 4-methoxybenzoylpiperidine with Lawesson's reagent to form 1-(4-Methoxybenzothioyl)piperidine.
Scientific Research Applications
1-(4-Methoxybenzothioyl)piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. 1-(4-Methoxybenzothioyl)piperidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
42285-17-6 |
|---|---|
Product Name |
1-(4-Methoxybenzothioyl)piperidine |
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
(4-methoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C13H17NOS/c1-15-12-7-5-11(6-8-12)13(16)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
CYUHVSHBDSLRNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




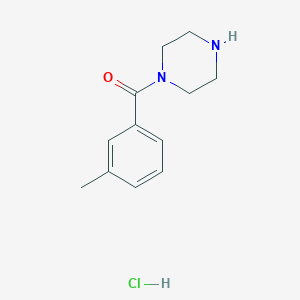
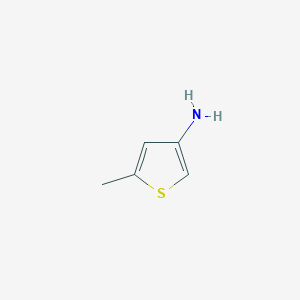

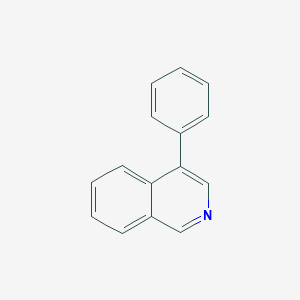

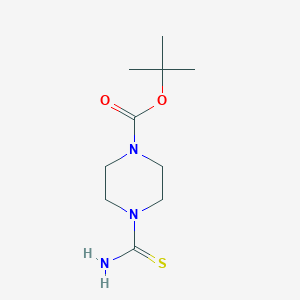
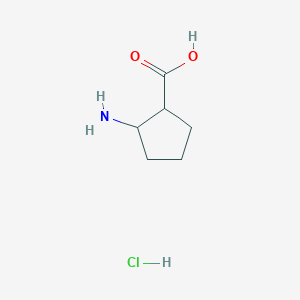

![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
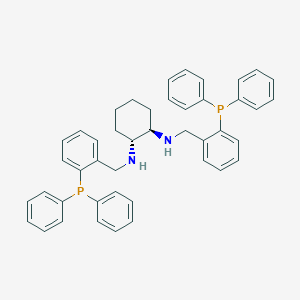
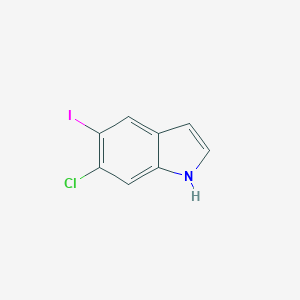
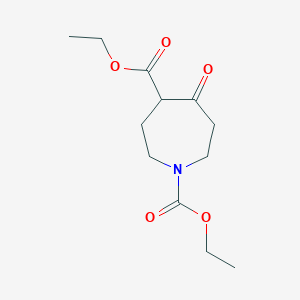
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)